![molecular formula C21H21N3O2 B2967677 (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034485-65-7](/img/structure/B2967677.png)
(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that likely contains a phenylazepan ring, an isoxazole ring, and a pyridine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions, cycloadditions, and other types of carbon-nitrogen bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present within the molecule. For example, the isoxazole ring is a heterocycle that can participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of specific functional groups .Scientific Research Applications
- Compound Description : (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a novel derivative synthesized by condensing suitably substituted chalcones and isoniazid in acetic acid .
- Relevance : The pyrazole motif and its derivatives, including our compound, exhibit diverse pharmacological activities such as anti-inflammatory, antipyretic, antiviral, and antitumor effects .
- Potential : Investigate whether our compound can selectively inhibit COX-2, minimizing ulcerogenic side effects .
- Mechanism : The reactive intermediate species formed may interact with NAD+/NADH, affecting mycolic acid biosynthesis in mycobacteria .
Antimicrobial Activity
Biological Active Heterocyclic Compounds
COX-2 Inhibition
Tuberculosis Treatment
Pyrimidine Derivatives Synthesis
Tetrazole Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-phenylazepan-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(19-13-20(26-23-19)17-10-6-11-22-14-17)24-12-5-4-9-18(15-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14,18H,4-5,9,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDBNOVYDXAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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